molecular formula C11H16ClN3O B2606121 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine CAS No. 2200573-36-8

2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine

Cat. No.: B2606121
CAS No.: 2200573-36-8
M. Wt: 241.72
InChI Key: WCYMPXPOZAGXPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a tert-butylazetidine moiety linked to a chloropyrimidine ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine typically involves the reaction of 5-chloropyrimidine with 1-tert-butylazetidin-3-ol under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The azetidine ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can modify the azetidine ring.

Scientific Research Applications

2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine
  • 2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile
  • 2-(6-(1-(tert-Butoxycarbonyl)azetidin-3-yl)pyrazin-2-yl)acetic acid

Uniqueness

2-[(1-Tert-butylazetidin-3-yl)oxy]-5-chloropyrimidine is unique due to the presence of both the tert-butylazetidine and chloropyrimidine moieties. This combination imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

IUPAC Name

2-(1-tert-butylazetidin-3-yl)oxy-5-chloropyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O/c1-11(2,3)15-6-9(7-15)16-10-13-4-8(12)5-14-10/h4-5,9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCYMPXPOZAGXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CC(C1)OC2=NC=C(C=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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